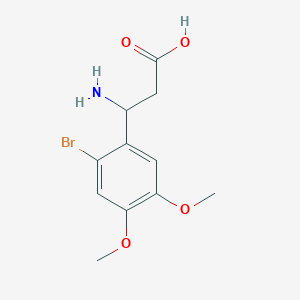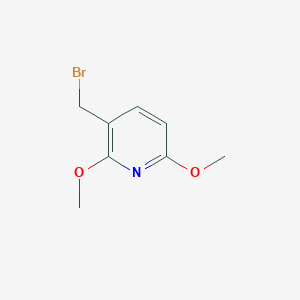
Sphingomyelin (Milk, Bovine)
Overview
Description
Sphingomyelin is a type of sphingolipid found in animal cell membranes, particularly in the membranous myelin sheath that surrounds some nerve cell axons . Bovine buttermilk is a rich source of sphingomyelin, which is known for its significant structural and functional roles in cells . Sphingomyelin consists of phosphocholine and ceramide, or a phosphoethanolamine head group . It is a crucial component of the milk fat globule membrane, contributing to various health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphingomyelin can be synthesized through the enzymatic degradation of sphingomyelins from the mucosal layer of bovine rennet stomach, duodenum, jejunoileum, and colon ascendens . The phospholipid is degraded by phospholipase C treatment to yield ceramide and phosphorylcholine .
Industrial Production Methods
Industrial production of sphingomyelin involves isolating and purifying milk fat globule membrane components from buttermilk . The process includes fractionation and concentration of various components, primarily minor lipids . The emulsifying properties of these materials are strongly dependent on their content and profile of polar lipids and proteins .
Chemical Reactions Analysis
Types of Reactions
Sphingomyelin undergoes various chemical reactions, including:
Oxidation: Sphingomyelin can be oxidized to form ceramide and other metabolites.
Reduction: Reduction reactions can convert sphingomyelin back to its precursor molecules.
Substitution: Sphingomyelin can undergo substitution reactions, where its head group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phospholipase C for degradation and various oxidizing and reducing agents . The reactions typically occur under physiological conditions, such as in the presence of enzymes and at body temperature .
Major Products Formed
The major products formed from these reactions include ceramide, sphingosine, and sphingosine-1-phosphate . These products play significant roles in cell signaling and metabolism .
Scientific Research Applications
Sphingomyelin has numerous scientific research applications, including:
Chemistry: Used as a model compound to study lipid bilayers and membrane dynamics.
Biology: Plays a role in cell signaling, apoptosis, and differentiation.
Medicine: Investigated for its potential in treating neurodegenerative diseases and cancer.
Industry: Utilized in the formulation of natural emulsifiers and drug encapsulation materials.
Mechanism of Action
Sphingomyelin exerts its effects through its role in cell membranes and signaling pathways . It is metabolized to ceramide, sphingosine, and sphingosine-1-phosphate, which are involved in regulating cell proliferation, differentiation, and apoptosis . The molecular targets include sphingosine kinases and various receptors involved in signal transduction .
Comparison with Similar Compounds
Sphingomyelin is similar to other phospholipids found in bovine milk, such as phosphatidylcholine and phosphatidylethanolamine . sphingomyelin is unique due to its sphingosine backbone and its significant role in cell signaling . Other similar compounds include ceramide and sphingosine, which are metabolites of sphingomyelin and share some of its biological functions .
Properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(tricosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-28-30-32-34-36-38-40-46(50)47-44(43-54-55(51,52)53-42-41-48(3,4)5)45(49)39-37-35-33-31-29-27-19-17-15-13-11-9-7-2/h37,39,44-45,49H,6-36,38,40-43H2,1-5H3,(H-,47,50,51,52)/b39-37+/t44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZWBNWTCVLZJN-NMIJJABPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H93N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677023 | |
| Record name | (2S,3R,4E)-3-Hydroxy-2-(tricosanoylamino)octadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/23:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012105 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
121999-74-4 | |
| Record name | (2S,3R,4E)-3-Hydroxy-2-(tricosanoylamino)octadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SM(d18:1/23:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012105 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Bromo-2-[(4,4-dimethoxycyclohexa-2,5-dien-1-ylidene)(phenyl)methyl]phenol](/img/structure/B1504291.png)







